molecular formula C26H30N2O4 B10881100 2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol

2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol

Cat. No.: B10881100
M. Wt: 434.5 g/mol
InChI Key: SKAMVMWZYLBXFR-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol is an organic compound with a complex structure that includes phenol, piperazine, and phenoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the phenoxybenzyl group. The final step involves the attachment of the dimethoxyphenol moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperazine and phenoxybenzyl groups may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-methylphenol: Similar in structure but lacks the piperazine and phenoxybenzyl groups.

    4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the piperazine and phenoxybenzyl groups.

    2,6-Dimethoxyphenol: A simpler structure with only the dimethoxyphenol moiety.

Uniqueness

2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C26H30N2O4/c1-30-24-16-21(17-25(31-2)26(24)29)19-28-13-11-27(12-14-28)18-20-7-6-10-23(15-20)32-22-8-4-3-5-9-22/h3-10,15-17,29H,11-14,18-19H2,1-2H3

InChI Key

SKAMVMWZYLBXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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